molecular formula C19H17N3O3S2 B2585363 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 865176-04-1

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide

Cat. No.: B2585363
CAS No.: 865176-04-1
M. Wt: 399.48
InChI Key: WACJCHKBCQCTHR-KFSJQVJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole ring, a cinnamamide moiety, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide typically involves multi-step organic reactions. One common route includes:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Introduction of the sulfamoyl group: Sulfamoylation can be performed using sulfamoyl chloride in the presence of a base such as triethylamine.

    Allylation: The allyl group can be introduced via a nucleophilic substitution reaction using allyl bromide.

    Formation of the cinnamamide moiety: This involves the condensation of the benzo[d]thiazole derivative with cinnamic acid or its derivatives under dehydrating conditions.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or hydroxylated derivatives.

    Reduction: Reduction can occur at the cinnamamide moiety, potentially converting it to the corresponding amine.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science:

Biology and Medicine:

    Antimicrobial Agents: Due to its structural similarity to known bioactive compounds, it may exhibit antimicrobial properties.

    Enzyme Inhibition: Potential use as an inhibitor of enzymes involved in disease pathways.

Industry:

    Dye Synthesis: The compound’s chromophore properties make it a candidate for dye synthesis.

    Pharmaceuticals: Potential use in the synthesis of novel therapeutic agents.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby blocking their function.

Comparison with Similar Compounds

    (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide: Lacks the sulfamoyl group, which may reduce its biological activity.

    (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide: The methyl group may alter its electronic properties and reactivity.

Uniqueness: The presence of the sulfamoyl group in (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide enhances its potential for biological activity and functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-3-phenyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-2-12-22-16-10-9-15(27(20,24)25)13-17(16)26-19(22)21-18(23)11-8-14-6-4-3-5-7-14/h2-11,13H,1,12H2,(H2,20,24,25)/b11-8+,21-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACJCHKBCQCTHR-FECNMSLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.